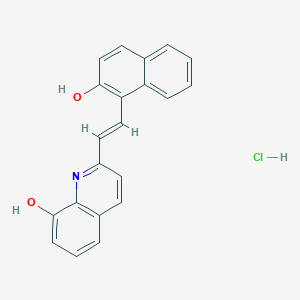

2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride

Description

Propriétés

Formule moléculaire |

C21H16ClNO2 |

|---|---|

Poids moléculaire |

349.8 g/mol |

Nom IUPAC |

2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol;hydrochloride |

InChI |

InChI=1S/C21H15NO2.ClH/c23-19-13-9-14-4-1-2-6-17(14)18(19)12-11-16-10-8-15-5-3-7-20(24)21(15)22-16;/h1-13,23-24H;1H/b12-11+; |

Clé InChI |

GQAVZEJIROHEKP-CALJPSDSSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C=CC(=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3)O.Cl |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2C=CC3=NC4=C(C=CC=C4O)C=C3)O.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Core Synthetic Strategy: Condensation of 2-Methyl-8-hydroxyquinoline with Aromatic Aldehydes

The primary synthetic route to 2-vinyl-8-hydroxyquinoline derivatives, including the target compound, is a condensation reaction between 2-methyl-8-hydroxyquinoline and an aromatic aldehyde bearing a 2-hydroxynaphthalen-1-yl moiety. This reaction typically proceeds in acetic anhydride as solvent under reflux conditions.

- Reaction conditions: Heating at 120–140 °C for 40 to 96 hours under reflux to ensure complete conversion.

- Mechanism: The methyl group at the 2-position of 8-hydroxyquinoline undergoes a Knoevenagel-type condensation with the aldehyde, forming the vinyl linkage.

- Purification: The crude product is purified by column chromatography to isolate the pure vinyl-substituted 8-hydroxyquinoline derivative.

- Outcome: The product exhibits significant antioxidant properties and biological activity, indicating the reaction’s efficiency and product stability.

| Parameter | Details |

|---|---|

| Starting materials | 2-methyl-8-hydroxyquinoline, 2-hydroxynaphthalen-1-carbaldehyde |

| Solvent | Acetic anhydride |

| Temperature | 120–140 °C |

| Reaction time | 40–96 hours |

| Purification method | Column chromatography |

| Product form | Pure 2-vinyl-8-hydroxyquinoline derivative |

Preparation of the Aromatic Aldehyde Component: 2-Hydroxynaphthalen-1-carbaldehyde

The aldehyde component, 2-hydroxynaphthalen-1-carbaldehyde, is prepared via selective formylation of 2-hydroxynaphthalene derivatives:

- Method: Dichloromethyl ether and anhydrous dichloromethane are used at low temperature (0 °C) to formylate the hydroxynaphthalene.

- Workup: After stirring overnight at room temperature, the reaction is quenched with dilute HCl, extracted, dried, and purified by medium pressure chromatography.

- Characterization: The aldehyde is confirmed by NMR and mass spectrometry, ensuring high purity for subsequent condensation.

Conversion to Hydrochloride Salt

After obtaining the pure vinyl-substituted 8-hydroxyquinoline derivative, conversion to the hydrochloride salt is achieved by:

- Treatment: Stirring the free base compound in a solution of hydrogen chloride in an organic solvent such as dioxane or ethanol.

- Conditions: Typically, 1 hour at room temperature suffices.

- Isolation: Removal of solvent under reduced pressure yields the hydrochloride salt as a solid, often with improved stability and solubility.

- Purification: Recrystallization from ethanol or similar solvents ensures high purity of the hydrochloride salt.

Alternative Synthetic Approaches and Related Methods

While the above method is the most direct and widely reported, related synthetic strategies include:

- N-alkylation and cyclization routes: For quinoline derivatives, N-alkylation of chloromethyl quinoline intermediates followed by cyclization and demethylation steps have been reported, though these are more common for functionalized analogues rather than the vinyl derivative .

- Betti reaction and Schiff base formation: These methods are used for related 8-hydroxyquinoline derivatives but are less relevant for the vinyl-substituted compound.

- Use of polar aprotic solvents and bases: Some patents describe condensation reactions in the presence of bases and polar aprotic solvents to improve yields and selectivity, which could be adapted for this compound.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Purpose |

|---|---|---|---|

| 1 | Synthesis of 2-hydroxynaphthalen-1-carbaldehyde | Dichloromethyl ether, CH2Cl2, 0 °C to RT | Pure aldehyde for condensation |

| 2 | Condensation with 2-methyl-8-hydroxyquinoline | Acetic anhydride, reflux 120–140 °C, 40–96 h | Formation of vinyl-substituted quinoline |

| 3 | Purification | Column chromatography | Isolation of pure compound |

| 4 | Conversion to hydrochloride salt | HCl in dioxane or ethanol, RT, 1 h | Formation of stable hydrochloride salt |

| 5 | Final purification | Recrystallization | High purity hydrochloride salt |

Research Findings and Analytical Data

- The vinyl-substituted 8-hydroxyquinoline derivatives prepared by this method show remarkable antioxidant activity , surpassing glutathione in free radical scavenging.

- The hydrochloride salt form enhances solubility and stability , facilitating biological applications.

- NMR and mass spectrometry confirm the structure and purity of intermediates and final products.

- The reaction times and temperatures are optimized to balance yield and product integrity, with longer reflux times (up to 96 hours) ensuring complete conversion without decomposition.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Ethyl-substituted derivatives.

Substitution: Ether or ester derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of quinoline derivatives, including 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride, as promising anticancer agents. These compounds have been shown to inhibit key receptor tyrosine kinases involved in tumor growth and vascularization, such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) .

Case Study: Inhibition of Tumor Vasculature

A study demonstrated that certain quinoline-based compounds effectively inhibited tumor vasculature formation. The mechanism involved the disruption of signaling pathways critical for angiogenesis, suggesting that 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride could be further explored for its anticancer properties .

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi. Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antifungal activity, outperforming established antifungal agents such as azoxystrobin in vitro .

Table 1: Antifungal Activity of Quinoline Derivatives

| Compound | Fungi Targeted | Inhibitory Activity |

|---|---|---|

| 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride | Fusarium spp., Aspergillus spp. | High |

| Azoxystrobin | Fusarium spp., Aspergillus spp. | Moderate |

Synthesis and Functionalization

The synthesis of 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride involves several steps that can lead to various functional derivatives. The compound can undergo electrophilic aromatic substitution, carbonyl group reduction, and alkylation, providing a platform for creating novel derivatives with enhanced biological activities .

Synthesis Overview

The synthesis typically starts with the reaction of 8-hydroxyquinoline with appropriate aldehydes or ketones under basic conditions to form chalcones. These intermediates can then be further reacted to yield the desired quinoline derivative .

Mécanisme D'action

The mechanism of action of 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its fluorescent properties make it useful for imaging applications, where it can selectively bind to cellular components and emit light upon excitation .

Comparaison Avec Des Composés Similaires

A. Substituent Effects on Bioactivity

- Hydroxyphenyl vs. Hydroxynaphthalene : Compounds 8 and 9 () demonstrate that hydroxylated aromatic substituents (e.g., 3-/4-hydroxyphenyl) enhance antifungal activity, likely through hydrogen bonding and improved membrane permeability . The target compound’s hydroxynaphthalene group may offer superior π-π stacking and fluorescence properties, advantageous for imaging or targeted therapies.

- Electron-Withdrawing Groups (EWGs): STQ-Cl and STQ-NO2 () show that EWGs (Cl, NO₂) on styryl groups modulate metal-chelation stability and cytotoxicity. The nitro group in STQ-NO2 increases zinc affinity and anticancer potency, suggesting that substituent electronegativity critically influences activity .

B. Metal Chelation and Therapeutic Potential

- The target compound’s 8-hydroxyquinoline core and hydroxynaphthalene vinyl group may synergize for divalent cation chelation (e.g., Fe³⁺, Cu²⁺), analogous to STQ-Cl/STQ-NO2 .

C. Structural Flexibility and Limitations

- While iminomethyl derivatives () exhibit antifungal activity, their rigid Schiff base structures may limit metabolic stability compared to the target’s vinyl-linked naphthalene. Conversely, the hydrochloride salt in the target compound may improve pharmacokinetics over neutral analogs .

Activité Biologique

2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride, a compound incorporating both naphthalene and quinoline moieties, has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that combines a hydroxynaphthalene unit with a quinoline derivative. This structural configuration is believed to contribute to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the quinoline nucleus exhibit significant antimicrobial properties. A study on derivatives of 8-hydroxyquinoline revealed their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The lipophilicity and electronic properties of these compounds play crucial roles in their antimicrobial efficacy.

2. Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. For instance, 8-hydroxyquinoline derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as HeLa and A549, suggesting a mechanism involving the modulation of cellular pathways related to cell survival and death .

3. Antiviral Activity

Recent investigations into the antiviral properties of related compounds have highlighted their potential against various viruses, including influenza. The antiviral activity was found to correlate with structural modifications that enhance lipophilicity and electron-withdrawing properties of substituents on the anilide ring . However, the specific antiviral effects of 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride require further exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of quinoline derivatives. Research has shown that modifications at specific positions on the quinoline or naphthalene rings can significantly influence their pharmacological profiles. For example, increasing lipophilicity generally enhances antimicrobial and anticancer activities while reducing cytotoxicity .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated several derivatives of 8-hydroxyquinoline for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions at the 4-position of the quinoline ring markedly increased cytotoxicity against HeLa cells while maintaining low toxicity in non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of naphthalene and quinoline derivatives were tested against clinical isolates of resistant bacterial strains. The study found that certain compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 8-hydroxyquinoline derivatives with styryl substitutions?

- The compound can be synthesized via palladium-catalyzed cross-coupling reactions or condensation of quinoline precursors with substituted aldehydes. For example, STQ-Cl and STQ-NO2 derivatives were prepared by reacting 8-hydroxyquinoline with chlorostyryl or nitrostyryl groups under reflux in inert atmospheres . Crystallization is typically achieved by slow evaporation of methanol solutions over 4–6 weeks to obtain single crystals for X-ray analysis .

Q. How can X-ray crystallography and Hirshfeld atom refinement (HAR) validate the structural integrity of quinoline-based complexes?

- Single-crystal X-ray diffraction (SC-XRD) at 90 K with MoKα radiation (λ = 0.71073 Å) is standard. Data collection using Bruker AXS Kappa APEX II Ultra or Agilent SuperNova diffractometers, followed by refinement via SHELXS and multipole modeling, ensures accurate structural determination. For example, HAR was applied to resolve electron density distributions in 8-hydroxyquinoline metal complexes .

Q. What spectroscopic techniques are critical for characterizing quinoline derivatives?

- 1H/13C NMR : Confirms substitution patterns (e.g., vinyl or hydroxynaphthyl groups).

- HRMS : Validates molecular weights (e.g., [M+H]+ peaks at 443.1170 for survivin inhibitors) .

- UV-Vis : Measures λmax for chelation studies (e.g., STQ-NO2 at 314.5 nm) .

Advanced Research Questions

Q. How do metal-chelation properties influence the cytotoxicity of 8-hydroxyquinoline derivatives in cancer cells?

- Chelation of Zn²⁺, Ca²⁺, or Mg²⁺ modulates apoptosis via mitochondrial dysfunction. For instance, STQ-Cl showed IC50 values of 12–18 µM against prostate (PC-3) and breast (MCF-7) cancer lines. Stability constants (logβ) of metal complexes in physiological buffer (pH 7.4) are quantified using UV-Vis titration, with STQ-NO2 exhibiting higher logβ for Zn²⁺ (5.2) than STQ-Cl (4.8) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antimicrobial quinoline derivatives?

- Lipophilicity (logP) and steric effects often dominate over electronic parameters. For example, 5,7-dichloro-2-vinylquinolin-8-ol (compound 14) showed potent antifungal activity (MIC = 2 µg/mL) despite moderate logP (3.1), suggesting halogen substituents enhance target binding . Multivariate regression analysis or machine learning can disentangle confounding factors .

Q. How can computational methods optimize the design of dual-functionality quinoline derivatives (e.g., dopamine agonists with iron-chelation capacity)?

- Density Functional Theory (DFT) calculates binding energies for dopamine D2/D3 receptors and Fe³⁺ chelation sites. For example, (−)-4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol showed Ki = 0.2 nM for D2 receptors and logK = 8.5 for Fe³⁺, validated via radioligand assays and UV-Vis spectroscopy .

Q. What experimental protocols assess the thermal stability of metal-quinoline complexes for drug formulation?

- Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) measures decomposition temperatures. For example, triorganotin(IV) complexes of 8-hydroxyquinoline derivatives exhibited stability up to 250°C, correlating with π-π stacking observed in SC-XRD .

Methodological Recommendations

- Crystallization : Use methanol/ethanol (1:2 v/v) with slow evaporation (4–6 weeks) for high-quality crystals .

- Chelation Assays : Perform UV-Vis titrations in PBS (pH 7.4) with 1 mM EDTA to exclude nonspecific metal binding .

- SAR Analysis : Combine QSAR with molecular docking (e.g., AutoDock Vina) to prioritize substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.